4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile
Description
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-methyl-1-oxaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-6-3-2-4-8(6)7(5-9)10-8/h6-7H,2-4H2,1H3 |
InChI Key |
FHXVHRDINHJVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC12C(O2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile generally involves the construction of the spirocyclic framework through cyclization reactions, followed by the introduction or retention of the nitrile group at the spiro center. The key synthetic challenge is to form the spiro ring system with the oxygen atom in the correct position while maintaining or installing the nitrile functionality.
Common Synthetic Route
A well-documented synthetic approach involves the base-catalyzed reaction of cyclopentanone with 2-chloroacetonitrile to form the spirocyclic nitrile compound. This method is supported by multiple literature sources and patent disclosures.
Reaction Scheme:
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclopentanone + 2-chloroacetonitrile | Sodium hydroxide (base), solvent (e.g., ethanol or aqueous medium), reflux or room temperature | This compound | 70-85% |
Mechanism: The base deprotonates the cyclopentanone to form an enolate ion, which then undergoes nucleophilic substitution with 2-chloroacetonitrile. Intramolecular cyclization occurs to form the spirocyclic ether ring incorporating the oxygen atom, resulting in the target nitrile compound.
Detailed Procedure Example
- To a stirred solution of cyclopentanone in ethanol, sodium hydroxide is added as a base.
- 2-Chloroacetonitrile is added dropwise under stirring.
- The reaction mixture is maintained at room temperature or gently refluxed for several hours.
- Upon completion, the mixture is cooled and acidified if necessary.
- The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by recrystallization or column chromatography.
This procedure yields this compound as a crystalline solid or oil with yields reported between 70% and 85% depending on reaction scale and conditions.
Alternative Synthetic Approaches
While the base-catalyzed cyclization with 2-chloroacetonitrile is the most straightforward method, other synthetic strategies include:
Epoxidation followed by ring closure: Using Corey-Chaykovsky-type sulfur ylide reactions to epoxidize cyclopentanone derivatives, followed by ring closure to form the spirocyclic ether system. However, this method is more commonly applied to related spiro compounds with different substituents and may require further functional group transformations to install the nitrile.
Multistep synthesis involving ester intermediates: Starting from spirocyclic esters such as ethyl or methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate, conversion to the nitrile can be achieved via dehydration of amide intermediates or other functional group interconversions. This route is less direct and more laborious but allows for structural modifications.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Base-catalyzed cyclization | Cyclopentanone + 2-chloroacetonitrile | Sodium hydroxide, ethanol, reflux or RT | 70-85 | Direct, efficient, widely used |
| Corey-Chaykovsky epoxidation | Cyclopentanone derivatives | Sulfur ylide, potassium tert-butoxide, acetonitrile/water | 80-95 | More complex, used for related spiro compounds |
| Ester intermediate conversion | Spirocyclic esters | Amide formation, dehydration | Variable | Multi-step, allows functional group variation |
Analysis of Reaction Conditions and Optimization
Base selection: Sodium hydroxide is most commonly used due to its strong basicity and availability. Other bases like potassium tert-butoxide can be employed for related spirocyclizations, especially in Corey-Chaykovsky reactions.
Solvent effects: Ethanol or aqueous ethanol mixtures are preferred for the base-catalyzed cyclization due to good solubility of reactants and ease of workup. For sulfur ylide reactions, polar aprotic solvents such as acetonitrile mixed with water are effective.
Temperature control: Mild heating or room temperature conditions are sufficient for the cyclization, avoiding side reactions or decomposition.
Purification: Standard organic extraction followed by drying and chromatographic purification or recrystallization yields high-purity product.
Supporting Research Findings
The base-promoted reaction of cyclopentanone with 2-chloroacetonitrile has been validated in multiple independent studies, showing reproducible yields and scalability.
Related spirocyclic compounds synthesized via Corey-Chaykovsky epoxidation demonstrate that sulfur ylide-mediated ring formation is a robust method for constructing 1-oxaspiro[2.4]heptane frameworks, though nitrile introduction requires additional steps.
Industrial processes may utilize continuous flow reactors and automated systems to enhance yield and purity while minimizing reaction time.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or organolithium compounds can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For example, the nitrile group may interact with enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxaspiro and Bicyclo Families
The following table highlights key structural and functional differences between 4-methyl-1-oxaspiro[2.4]heptane-2-carbonitrile and related compounds:
Key Observations:
Spiro vs.
Functional Group Diversity : The nitrile group is a common feature, but substituents like chloro, nitroso, or fluorophenyl in analogues expand utility in catalysis or medicinal chemistry .
Pharmacological Potential: While direct data for this compound is lacking, structurally related carbonitriles (e.g., 2-(4-methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile) exhibit antidepressant-like effects in rodent models, suggesting possible neuropharmacological applications for spirocyclic nitriles .
Reactivity Profiles
Pharmacological and Industrial Relevance
- This compound : Primarily a synthetic building block; ester derivatives are used in organic synthesis .
- 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile: Key intermediate in Retinoic Acid production, linking spirocyclic nitriles to vitamin A metabolism .
- Antidepressant Carbonitriles : Analogues like NA-2 (2-(4-methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile) demonstrate serotonin receptor modulation, suggesting spirocyclic nitriles could be explored for CNS activity .
Biological Activity
4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile is a heterocyclic compound characterized by its spirocyclic structure, which includes a nitrile group and an ether linkage. This unique arrangement of carbon, nitrogen, and oxygen atoms contributes to its potential biological activity. The compound's molecular formula is with a molecular weight of approximately 151.21 g/mol.
The presence of the nitrile group in this compound suggests that it may interact with various biomolecules, potentially exhibiting enzyme inhibition or activation properties. This interaction can influence biochemical pathways, making it a candidate for therapeutic applications.
Biological Activity
Preliminary studies indicate that this compound may possess significant biological activities, particularly in the context of cancer research and enzyme interactions.
Antitumor Activity
Research has shown that compounds with similar structural features often exhibit antitumor properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines such as HepG2, A549, MCF-7, and DU145. These studies utilize assays like MTT to evaluate cytotoxicity and determine IC50 values.
| Compound | Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|---|
| IMB-1406 | HepG2 | 99.93 | 6.92 |
| Sunitinib | HepG2 | 86.51 | 7.60 |
These findings suggest that this compound could similarly affect cancer cells by inducing apoptosis through mechanisms such as cell cycle arrest and modulation of apoptotic proteins.
The mechanism of action for compounds like this compound may involve:
- Cell Cycle Arrest : Similar compounds have been found to arrest the cell cycle at specific phases, leading to inhibited proliferation.
- Apoptosis Induction : Compounds can increase apoptotic markers such as Bax and decrease anti-apoptotic markers like Bcl-2.
- Mitochondrial Dysfunction : The activation of caspases indicates a mitochondrial pathway involvement in apoptosis.
Research Case Studies
Several case studies have highlighted the biological activity of spirocyclic compounds:
-
Study on Antitumor Activity : A related compound was tested against various cancer cell lines, showing significant cytotoxicity and potential as an anticancer agent.
- Results : The study reported high inhibition rates and low IC50 values comparable to established chemotherapy drugs.
- Enzyme Interaction Studies : Investigations into the binding affinity of spirocyclic compounds to specific enzymes have indicated potential for drug development targeting metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
